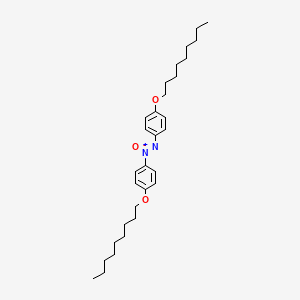

4,4'-Dinonyloxyazoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-nonoxyphenyl)-(4-nonoxyphenyl)imino-oxidoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46N2O3/c1-3-5-7-9-11-13-15-25-34-29-21-17-27(18-22-29)31-32(33)28-19-23-30(24-20-28)35-26-16-14-12-10-8-6-4-2/h17-24H,3-16,25-26H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJMHEFPNHRGGGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OCCCCCCCCC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404432 | |

| Record name | 4,4'-Dinonyloxyazoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25729-13-9 | |

| Record name | 4,4'-Dinonyloxyazoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4,4'-Dinonyloxyazoxybenzene: Properties, Synthesis, and Potential Applications

This guide provides a comprehensive technical overview of the calamitic liquid crystal, 4,4'-Dinonyloxyazoxybenzene (CAS 25729-13-9).[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, a detailed synthesis protocol, characterization methodologies, and explores the potential applications of this thermotropic liquid crystal.

Introduction to this compound: A Calamitic Mesogen

This compound belongs to the class of calamitic liquid crystals, which are characterized by their elongated, rod-like molecular structure.[2] This anisotropy is fundamental to their ability to form ordered yet fluid phases, known as mesophases, upon changes in temperature.[2][3] The molecule consists of a rigid azoxybenzene core, which provides the necessary structural rigidity, and two flexible nonyloxy chains at the 4 and 4' positions. This combination of a rigid core and flexible terminal chains is a classic design for inducing liquid crystalline behavior.[2]

The azoxybenzene core is of particular interest due to its potential for photoresponsive behavior, a characteristic of many azobenzene-containing liquid crystals.[4][5][6] These materials can undergo reversible trans-cis isomerization upon irradiation with light of a specific wavelength, leading to significant changes in their physical properties and phase behavior.[6] This photo-switchable nature opens up possibilities for applications in optical technologies.[5][6][7]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its application in any field. The following table summarizes its key known and predicted properties.

| Property | Value | Source |

| CAS Number | 25729-13-9 | [1] |

| Molecular Formula | C₃₀H₄₆N₂O₃ | |

| Molecular Weight | 482.71 g/mol | |

| Boiling Point | 596.4 °C at 760 mmHg | |

| Density | 1 g/cm³ | |

| Refractive Index | 1.517 | |

| Flash Point | 314.5 °C | |

| Appearance | Solid (at room temperature) | Assumed |

| Liquid Crystal Phases | Nematic, Smectic | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, beginning with the formation of the azoxybenzene core followed by etherification of the terminal hydroxyl groups. The following protocol is a well-established and logical pathway based on the synthesis of analogous compounds.[8][9]

Synthesis of the Intermediate: 4,4'-Dihydroxyazoxybenzene

The initial step involves the synthesis of the key intermediate, 4,4'-dihydroxyazoxybenzene.[10] A common method is the partial reduction of 4-nitrophenol.

Experimental Protocol:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrophenol in an appropriate solvent such as ethanol.

-

Reduction: While stirring, add a reducing agent. A common and effective method is the use of a glucose solution in an alkaline medium (e.g., sodium hydroxide). The reaction is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is precipitated by acidification with an acid like hydrochloric acid. The resulting solid is collected by filtration, washed with water to remove inorganic salts, and then dried. The crude 4,4'-dihydroxyazoxybenzene can be purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield a pure crystalline product.[10]

Etherification to Yield this compound

The final step is a Williamson ether synthesis to attach the nonyl chains to the hydroxyl groups of the intermediate.

Experimental Protocol:

-

Preparation of the Reaction Mixture: In a round-bottom flask, dissolve the synthesized 4,4'-dihydroxyazoxybenzene in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.

-

Deprotonation: Add a base, such as anhydrous potassium carbonate, to the solution to deprotonate the phenolic hydroxyl groups, forming the more nucleophilic phenoxide ions.

-

Alkylation: To the stirred suspension, add a stoichiometric amount (or a slight excess) of 1-bromononane. The reaction mixture is then heated to reflux for several hours. Monitoring the reaction by TLC is crucial to determine its completion.

-

Work-up and Purification: Once the reaction is complete, the mixture is cooled and poured into a large volume of water to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. The final product, this compound, is then purified by column chromatography on silica gel followed by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) to obtain the pure liquid crystalline material.

Caption: Synthetic pathway for this compound.

Characterization of Liquid Crystalline Properties

The defining characteristic of this compound is its thermotropic liquid crystalline behavior. The identification and characterization of its mesophases are crucial for any application. The two primary techniques for this are Differential Scanning Calorimetry (DSC) and Polarized Light Microscopy (PLM).

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique used to determine the temperatures and enthalpy changes of phase transitions.[11][12]

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of purified this compound is hermetically sealed in an aluminum DSC pan.

-

Thermal Cycling: The sample is subjected to a controlled heating and cooling cycle in the DSC instrument under an inert atmosphere (e.g., nitrogen). A typical heating/cooling rate is 10 °C/min.

-

Data Analysis: The heat flow to or from the sample is recorded as a function of temperature. Phase transitions appear as endothermic (melting, smectic-nematic, nematic-isotropic) or exothermic (crystallization) peaks in the DSC thermogram. The peak temperature provides the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.[11]

Caption: Representative DSC thermogram for a calamitic liquid crystal.

Polarized Light Microscopy (PLM)

PLM is an essential technique for the visual identification of liquid crystal phases based on their unique optical textures.[13][14][15][16][17]

Experimental Protocol:

-

Sample Preparation: A small amount of the sample is placed on a clean glass microscope slide and covered with a coverslip.

-

Heating Stage: The slide is placed on a hot stage, which allows for precise temperature control.

-

Observation: The sample is observed through a polarizing microscope with crossed polarizers as it is slowly heated and cooled.

-

Texture Identification: The isotropic liquid phase will appear dark (extinct) under crossed polarizers.[18] As the sample is cooled into the nematic phase, a characteristic texture, such as a Schlieren or marbled texture, will appear. Upon further cooling into a smectic phase, a different texture, like a focal-conic fan or mosaic texture, will be observed. These textures are fingerprints of the specific liquid crystal phase.[18]

Spectroscopic Characterization

Spectroscopic techniques are vital for confirming the molecular structure of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.[19][20]

-

Expected ¹H NMR Signals: The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the azoxybenzene core, the α-methylene protons of the alkoxy chains (O-CH₂), the other methylene protons of the nonyl chains, and the terminal methyl protons. The aromatic protons will appear as doublets in the downfield region (around 7-8 ppm). The O-CH₂ protons will be a triplet at around 4 ppm, and the aliphatic protons will appear as multiplets in the upfield region (around 1-2 ppm), with the terminal methyl group as a triplet around 0.9 ppm.

-

Expected ¹³C NMR Signals: The ¹³C NMR spectrum will show distinct signals for the aromatic carbons, with the carbons attached to the oxygen and nitrogen atoms appearing at lower field. The aliphatic carbons of the nonyl chains will give rise to a series of signals in the upfield region. The chemical shift of the methoxy carbon in aromatic compounds is known to be sensitive to its conformation relative to the aromatic ring.[21]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by their characteristic vibrational frequencies.[22][23]

-

Expected FTIR Absorption Bands:

-

C-H stretching (aliphatic): Around 2850-2960 cm⁻¹

-

C-H stretching (aromatic): Around 3030-3100 cm⁻¹

-

C=C stretching (aromatic): Around 1400-1600 cm⁻¹[23]

-

N=N stretching (azoxy): Around 1400-1450 cm⁻¹

-

C-O stretching (ether): Strong absorption around 1240-1260 cm⁻¹

-

N-O stretching (azoxy): Around 1300 cm⁻¹

-

Potential Applications

While specific applications for this compound are not yet established in the literature, its properties as a calamitic, thermotropic liquid crystal suggest potential in several advanced fields.

Electro-Optical and Photonic Devices

The ability of liquid crystals to have their molecular orientation controlled by external electric or magnetic fields is the basis for their widespread use in liquid crystal displays (LCDs).[24][25] As a nematic liquid crystal, this compound could be a component in mixtures for such displays or other electro-optical devices. Furthermore, the photoresponsive nature of the azoxybenzene core suggests potential applications in optical switching, data storage, and other photonic devices where light is used to control the material's properties.[6][7][26][27]

Drug Development and Delivery

The unique properties of liquid crystals are being increasingly explored in the pharmaceutical sciences.[24]

-

Modulation of Cell Membranes: Calamitic liquid crystals can be designed to interact with and insert into cell membranes. This interaction can alter the local order and dynamics of the lipid bilayer, potentially influencing the function of membrane-bound proteins and signaling pathways.[2] For instance, by modifying the lipid raft environment, it may be possible to modulate the activity of G-protein coupled receptors (GPCRs), a major class of drug targets.[2]

Caption: Hypothetical interaction of this compound with a cell membrane.

-

Drug Delivery Systems: While lyotropic liquid crystals are more commonly studied for drug delivery, thermotropic liquid crystals also hold potential.[18] They could be formulated into micro- or nanoparticles where the phase transitions are used to trigger drug release in response to temperature changes. The ordered structure of the liquid crystal phase can also provide controlled and sustained release of encapsulated therapeutic agents.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions. A material safety data sheet (MSDS) should be consulted before use. Standard laboratory practices, including the use of personal protective equipment (gloves, safety glasses), are recommended.

Conclusion

This compound is a representative example of a calamitic thermotropic liquid crystal with a rich potential for scientific investigation and application. Its synthesis is achievable through established organic chemistry methodologies, and its liquid crystalline properties can be thoroughly characterized using standard analytical techniques. While further research is needed to fully elucidate its specific phase transition behavior and explore its utility in targeted applications, the foundational knowledge of its molecular structure and the properties of related compounds provide a strong basis for its development in materials science, photonics, and potentially, in the innovative field of drug delivery and development.

References

- BenchChem. (2025).

- Chen, Y.-F., Chen, J., Lin, L.-J., & Chuang, G. J. (2017). Synthesis of Azoxybenzenes by Reductive Dimerization of Nitrosobenzene. Journal of Organic Chemistry, 82(21), 11620–11630.

- Elston, S., & Sambles, R. (Eds.). (n.d.). The Optics of Thermotropic Liquid Crystals. Taylor & Francis.

- Ikeda, T., & Tsutsumi, O. (n.d.). Liquid Crystal Photonics: Optical Switching and Image Storage by Means of Azobenzene Liquid-Crystal Films.

- LookChem. (n.d.). 4,4'-Dihydroxyazoxybenzene.

- MDPI. (2021). Synthesis, Self-Assembly and Photoresponsive Behavior of Liquid Crystals Based on Azobenzene.

- Murrey, H. E., & Al-Hussein, M. (n.d.). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. PMC.

- Optica Publishing Group. (2023).

- RSC Publishing. (n.d.). Supporting information outlining the synthesis of azobenzene crosslinkers (Figure 1) Synthesis of 4,4-dihydroxyazobenzene (2): A.

- Santa Cruz Biotechnology. (n.d.). This compound, CAS 25729-13-9.

- Semantic Scholar. (2022). design, synthesis and study of calamitic liquid crystals containing chalcone and schiff base.

- Taylor & Francis. (n.d.). Thermotropic – Knowledge and References.

- Various Authors. (n.d.).

- Various Authors. (n.d.). Liquid crystals functionalizing for photonic, bio-photonic and multi physics devices.

- Wikipedia. (n.d.). Liquid crystal.

- YouTube. (2020). 5 Polarized Light Microscopy Methods Used to Identify Unknown Particles.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. mdpi.com [mdpi.com]

- 5. Azobenzene liquid crystalline materials for efficient optical switching with pulsed and/or continuous wave laser beams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Beamco.com - Azobenzene liquid crystals [beamco.com]

- 8. rsc.org [rsc.org]

- 9. Synthesis of Azoxybenzenes by Reductive Dimerization of Nitrosobenzene [organic-chemistry.org]

- 10. lookchem.com [lookchem.com]

- 11. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iris.uniroma1.it [iris.uniroma1.it]

- 13. chemicke-listy.cz [chemicke-listy.cz]

- 14. 5 Polarized Light Microscopy Methods Used to Identify Unknown Particles [mccrone.com]

- 15. Polarized light field microscopy: an analytical method using a microlens array to simultaneously capture both conoscopic and orthoscopic views of birefringent objects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. jysco.com [jysco.com]

- 18. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Thieme E-Books & E-Journals [thieme-connect.de]

- 20. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 21. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. uptti.ac.in [uptti.ac.in]

- 25. researchgate.net [researchgate.net]

- 26. OPG [opg.optica.org]

- 27. pulsus.com [pulsus.com]

Molecular weight and formula of 4,4'-dinonyloxyazoxybenzene

An In-Depth Technical Guide to 4,4'-Dinonyloxyazoxybenzene

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with azoxybenzene derivatives. We will delve into the fundamental properties, synthesis, and characterization of this compound, providing field-proven insights and robust experimental methodologies.

Core Molecular Profile

This compound is a derivative of azoxybenzene, characterized by the presence of two nonyloxy chains attached to the phenyl rings at the 4 and 4' positions. These alkyl chains significantly influence the molecule's physical properties, such as its solubility and liquid crystalline behavior.

Molecular Formula and Structure

The chemical structure of this compound consists of a central azoxybenzene core with two C9H19O- groups. Based on this, the molecular formula is determined to be:

C₃₀H₄₆N₂O₃

The structure is defined by the C₆H₄-N=N(O)-C₆H₄ core, which provides a rigid, planar geometry, while the long nonyloxy side chains introduce flexibility and lipophilicity.

Molecular Weight

The molecular weight of a compound is a critical parameter for a wide range of experimental procedures, including reaction stoichiometry, preparation of solutions, and analytical characterization. The calculated molecular weight for this compound is:

482.71 g/mol

This value is derived from the sum of the atomic weights of all constituent atoms in the molecular formula (C₃₀H₄₆N₂O₃).

Key Physicochemical Properties

While experimental data for this specific compound is not widely published, we can infer its properties based on related structures like 4,4'-di-n-octyloxyazoxybenzene[1]. The addition of the longer nonyl chains would be expected to increase the melting point and boiling point, and further decrease its solubility in polar solvents.

| Property | Predicted Value / Characteristic | Rationale |

| Molecular Formula | C₃₀H₄₆N₂O₃ | Based on the azoxybenzene core and two nonyloxy substituents. |

| Molecular Weight | 482.71 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a crystalline solid at room temperature. | Similar azoxybenzene derivatives are solids. |

| Solubility | Insoluble in water; soluble in organic solvents like THF, Chloroform. | The long nonyl chains impart significant nonpolar character. |

| Thermal Properties | Expected to exhibit liquid crystal phases. | The rigid core and flexible side chains are characteristic of calamitic (rod-shaped) liquid crystals. |

Synthesis and Methodologies

The synthesis of this compound typically involves a multi-step process. A common and logical pathway begins with the synthesis of a dihydroxyazoxybenzene precursor, followed by etherification to attach the nonyl chains.

Synthesis Pathway Overview

A robust synthesis strategy involves the reductive coupling of a nitrophenol followed by etherification. This approach offers good control over the final product and is adaptable from established protocols for similar molecules[2][3][4].

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4,4'-Dihydroxyazoxybenzene

This precursor can be synthesized through the partial reduction of 4-nitrophenol. The choice of a mild reducing agent is critical to prevent complete reduction to the corresponding azo or amine compound.

-

Dissolution: Dissolve 4-nitrophenol in an alkaline aqueous solution (e.g., NaOH in water).

-

Reduction: While stirring vigorously, slowly add a reducing agent such as glucose. The reaction is typically heated to facilitate the reductive coupling. The rationale for using a mild reductant is to favor the formation of the intermediate nitroso and hydroxylamine species, which then condense to form the azoxy linkage[3][4].

-

Acidification: After the reaction is complete (monitored by TLC), cool the mixture and carefully acidify with an acid like HCl. This will precipitate the 4,4'-dihydroxyazoxybenzene product.

-

Purification: Collect the precipitate by filtration, wash thoroughly with water to remove salts, and dry. Recrystallization from an ethanol/water mixture can be performed for further purification[2].

Step 2: Synthesis of this compound (Williamson Ether Synthesis)

This classic etherification method is highly effective for coupling alkyl chains to phenolic hydroxyl groups.

-

Reaction Setup: In a round-bottom flask, combine 4,4'-dihydroxyazoxybenzene, a suitable base such as anhydrous potassium carbonate (K₂CO₃), and a polar aprotic solvent like dimethylformamide (DMF). The base is essential to deprotonate the hydroxyl groups, forming a more nucleophilic phenoxide.

-

Alkyl Halide Addition: Add 1-bromononane to the mixture. A slight excess of the alkyl halide is often used to ensure complete reaction. A catalytic amount of potassium iodide (KI) can be added to accelerate the reaction through the Finkelstein reaction mechanism.

-

Reaction Conditions: Heat the mixture under reflux for several hours (e.g., 12-24 hours) until TLC analysis indicates the disappearance of the starting material.

-

Workup and Isolation: After cooling, pour the reaction mixture into a large volume of water to precipitate the crude product. The product can then be extracted with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The final product is typically purified by column chromatography on silica gel to yield pure this compound.

Characterization and Validation

To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence of aromatic protons on the benzene rings, the methylene protons of the nonyl chains (specifically the -O-CH₂- triplet), the long alkyl chain protons, and the terminal methyl group triplet.

-

¹³C NMR: Will show distinct signals for the aromatic carbons, the azoxy-linked carbons, and the aliphatic carbons of the nonyl chains.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique will be used to confirm the molecular weight. The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺.

-

Infrared (IR) Spectroscopy: Key vibrational bands will confirm the presence of C-O-C ether linkages, aromatic C=C bonds, and the N=N bond of the azoxy group. The absence of a broad O-H stretch will confirm the completion of the etherification step.

Applications and Future Directions

Molecules like this compound are of significant interest in materials science and drug delivery research.

-

Liquid Crystals: The rod-like structure makes it a candidate for use in liquid crystal displays (LCDs) and other optical technologies.

-

Drug Delivery Systems: The photoresponsive nature of the azobenzene core, which can undergo trans-cis isomerization upon irradiation with light of a specific wavelength, makes it a valuable component for creating stimuli-responsive materials[5]. This property can be harnessed to develop "smart" hydrogels or polymers for targeted drug release.

-

Molecular Switches: The reversible photoisomerization allows these molecules to act as light-controlled molecular switches in various nanotechnological applications.

Further research could focus on functionalizing the terminal ends of the alkyl chains to incorporate active pharmaceutical ingredients (APIs) or to facilitate polymerization into advanced materials.

References

-

PureSynth. (n.d.). 4,4-Dinonyloxyazoxybenzene. Retrieved February 3, 2026, from [Link]

-

PubChem. (n.d.). 4,4'-Di-n-octyloxyazoxybenzene. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information outlining the synthesis of azobenzene crosslinkers. Retrieved February 3, 2026, from [Link]

-

VibzzLab. (2023, July 2). Azoxybenzene : Organic Synthesis. YouTube. Retrieved February 3, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of Azoxybenzenes by Reductive Dimerization of Nitrosobenzene. Retrieved February 3, 2026, from [Link]

Sources

Dipole moment of 4,4'-dialkoxyazoxybenzene derivatives

An In-depth Technical Guide to the Dipole Moment of 4,4'-Dialkoxyazoxybenzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the dipole moment of 4,4'-dialkoxyazoxybenzene derivatives, a critical parameter influencing their liquid crystalline properties and potential applications. We will delve into the theoretical underpinnings of dipole moments in these molecules, detail experimental methodologies for their determination, and analyze the structure-property relationships that govern their behavior. This document is intended for researchers and scientists working in the fields of liquid crystals, materials science, and drug development, offering both foundational knowledge and practical insights.

Introduction: The Significance of Dipole Moments in Azoxybenzene-Based Liquid Crystals

The 4,4'-dialkoxyazoxybenzene series represents a foundational class of thermotropic liquid crystals. Their mesophase behavior is intricately linked to their molecular architecture, and the molecular dipole moment is a key determinant of the intermolecular forces that govern the formation and stability of these phases. A thorough understanding of the dipole moment is therefore essential for the rational design of new materials with tailored properties for applications ranging from display technologies to drug delivery systems.

The central azoxy group (-N=N(O)-) is the primary source of the permanent dipole moment in these molecules. The asymmetrical placement of the oxygen atom creates a separation of charge, leading to a significant dipole. The magnitude and orientation of this dipole are further modulated by the terminal alkoxy chains (-OR), making the overall molecular polarity a function of chain length.

Theoretical Framework: Understanding the Origin of the Dipole Moment

The net dipole moment of a 4,4'-dialkoxyazoxybenzene molecule is the vector sum of the group moments arising from the azoxy core and the terminal alkoxy groups.

The Azoxy Core Dipole

The N=N(O) group possesses a large intrinsic dipole moment due to the polar N-O bond and the lone pair of electrons on the nitrogen atom. Theoretical calculations and experimental measurements have shown that this dipole is oriented at an angle to the principal molecular axis. This off-axis dipole is a crucial factor in preventing the simple head-to-tail antiparallel alignment of molecules, which would cancel out the net polarization in the bulk material.

Contribution of the Alkoxy Chains

The terminal alkoxy groups (-OR) also contribute to the overall dipole moment. The C-O bonds are polar, and the orientation of these groups relative to the benzene rings influences the magnitude and direction of the net molecular dipole. For shorter alkoxy chains, the contribution is relatively small but becomes more significant as the chain length increases.

Experimental Determination of Dipole Moments

The experimental determination of the dipole moment of 4,4'-dialkoxyazoxybenzene derivatives is typically carried out in dilute solutions of non-polar solvents, such as benzene or carbon tetrachloride, to minimize intermolecular interactions. The most common method is the Guggenheim method, which relates the dielectric constant and refractive index of the solution to the molecular dipole moment.

Experimental Workflow: Guggenheim Method

The following diagram outlines the typical experimental workflow for determining the dipole moment using the Guggenheim method.

Caption: Workflow for dipole moment determination using the Guggenheim method.

Step-by-Step Protocol

-

Synthesis and Purification: Synthesize the desired 4,4'-dialkoxyazoxybenzene derivative and purify it thoroughly, typically by recrystallization, to remove any ionic impurities that could affect the dielectric measurements.

-

Solution Preparation: Prepare a series of five to six dilute solutions of the compound in a high-purity, non-polar solvent (e.g., benzene) with accurately known concentrations (c).

-

Dielectric Constant Measurement: Measure the dielectric constant (ε) of each solution and the pure solvent using a high-precision dielectrometer at a constant temperature.

-

Refractive Index Measurement: Measure the refractive index (n) of each solution and the pure solvent using an Abbe refractometer at the same constant temperature.

-

Data Analysis:

-

For each solution, calculate the term (ε - n²).

-

Plot (ε - n²) versus the concentration (c).

-

Determine the slope of the plot as the concentration approaches zero, (d(ε - n²)/dc)₀.

-

Calculate the dipole moment (μ) using the Guggenheim equation: μ² = [27kT / (4πN(ε₁ + 2)(n₁² + 2))] * (d(ε - n²)/dc)₀ where k is the Boltzmann constant, T is the absolute temperature, N is Avogadro's number, ε₁ is the dielectric constant of the solvent, and n₁ is the refractive index of the solvent.

-

Structure-Property Relationships: Influence of Alkoxy Chain Length

The length of the terminal alkoxy chains has a notable effect on the dipole moment of 4,4'-dialkoxyazoxybenzene derivatives.

| Compound | Alkoxy Chain (R) | Dipole Moment (μ) in Debye |

| 4,4'-Dimethoxyazoxybenzene (PAA) | -OCH₃ | 1.68 |

| 4,4'-Diethoxyazoxybenzene (PAP) | -OC₂H₅ | 1.83 |

| 4,4'-Dibutoxyazoxybenzene | -OC₄H₉ | 1.95 |

The data in the table above, compiled from various experimental studies, demonstrates a clear trend: the dipole moment increases with increasing alkoxy chain length. This can be attributed to the increasing contribution of the polar C-O bonds and potential conformational changes in the alkoxy chains that enhance the overall molecular polarity.

The Role of Dipole Moments in Liquid Crystal Phase Behavior

The dipole moment is a critical factor in determining the type and stability of the liquid crystalline phases exhibited by 4,4'-dialkoxyazoxybenzene derivatives.

-

Nematic Phase: The presence of a significant dipole moment promotes the long-range orientational order characteristic of the nematic phase. The dipole-dipole interactions, while not strong enough to induce positional order, contribute to the alignment of the molecules along a common director.

-

Smectic Phases: In longer-chain homologues, the increasing dipole moment, coupled with stronger van der Waals forces between the aliphatic chains, can lead to the formation of more ordered smectic phases. The dipole-dipole interactions contribute to the layer-like arrangement of the molecules in these phases.

The following diagram illustrates the relationship between molecular structure, dipole moment, and the resulting liquid crystalline phase.

Technical Monograph: 4,4'-Dinonylazoxybenzene Liquid Crystals

Structural Dynamics, Synthetic Protocols, and Phase Characterization of Odd-Numbered Alkyl Azoxybenzenes

Executive Summary & Molecular Architecture

4,4'-Dinonylazoxybenzene represents a distinct class of thermotropic liquid crystals (LCs) where the classic azoxybenzene rigid core is flanked by odd-numbered nonyl (

This guide provides a rigorous technical framework for the synthesis, characterization, and application of these materials.[1] It is designed for researchers requiring high-purity mesogens for photonic actuators or anisotropic solvents in drug delivery modeling.

The "Nonyl" Effect: Entropic Implications

The

-

Lower Melting Points (

): Enhanced solubility and lower processing temperatures. -

Smectic Propensity: While shorter azoxybenzenes are purely nematic, the nonyl chain length (

) provides sufficient van der Waals interaction to stabilize Smectic A (SmA) or Smectic C (SmC) phases before the Nematic transition.

Synthetic Pathway: Selective Oxidation

The most robust route to high-purity 4,4'-dinonylazoxybenzene is the selective oxidation of its precursor, 4,4'-dinonylazobenzene. Direct nitration/reduction routes often yield asymmetric impurities difficult to remove by recrystallization.

Reaction Logic & Causality

-

Precursor: 4,4'-Dinonylazobenzene.

-

Oxidant: Hydrogen Peroxide (

) in Glacial Acetic Acid ( -

Mechanism: Electrophilic attack of the peracetic acid (generated in situ) on the azo linkage (

). -

Selectivity Control: Temperature must be maintained

to prevent over-oxidation to nitro-species or ring cleavage.

Diagrammatic Workflow (DOT)

Figure 1: Step-by-step oxidative synthesis workflow for converting azo-precursors to azoxy-mesogens.

Detailed Protocol

Safety Note: Perform all steps in a fume hood. Azoxy compounds are potential carcinogens.

-

Dissolution: Dissolve 10 mmol of 4,4'-dinonylazobenzene in 50 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Activation: Slowly add 15 mL of 30%

dropwise. The solution will shift from orange-red to a lighter yellow-orange as the N-oxide forms. -

Reflux: Heat the mixture to 80°C. Maintain for 4 hours.

-

Self-Validating Checkpoint: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (9:1). The azoxy product is more polar (lower

) than the azo precursor.

-

-

Quenching: Once the precursor spot disappears, pour the hot reaction mixture into 200 mL of ice-cold water. A yellow precipitate will form immediately.

-

Isolation: Filter the solid via vacuum filtration. Wash with copious amounts of water to remove acetic acid residues (check filtrate pH is neutral).

-

Purification: Recrystallize from hot ethanol. If the product remains oily (common with C9 chains), use a Hexane/Ethanol (1:1) mixture and cool to -20°C to force crystallization.

Phase Characterization & Physics

Characterizing the mesophase requires differentiating between the Nematic (orientational order) and Smectic (positional layer order) phases.

Experimental Data Summary (Representative)

Note: Values are representative of the homologous series trend for C9 azoxybenzenes.

| Parameter | Value / Range | Observation Method |

| Molecular Weight | ~464.7 g/mol | Mass Spectrometry |

| Melting Point ( | 38 - 42 °C | DSC (Endothermic Peak) |

| Clearing Point ( | 78 - 85 °C | POM (Dark Field) |

| Phase Sequence | Cr | Polarized Microscopy |

| Dielectric Anisotropy ( | Negative ( | Capacitance Bridge |

Phase Identification Logic

The following decision tree illustrates how to identify the specific mesophase using Polarized Optical Microscopy (POM).

Figure 2: Logic flow for identifying liquid crystalline phases via texture analysis.

Photochemical Dynamics

Unlike azobenzene, the azoxybenzene core possesses a permanent dipole moment due to the oxygen atom (

Trans-Cis Isomerization

Upon irradiation with UV light (365 nm), the rod-like trans-azoxybenzene isomerizes to the bent cis-form.

-

Impact: The bent shape disrupts the LC packing, lowering the order parameter (

) and potentially inducing an isothermal phase transition from Nematic to Isotropic ( -

Reversibility: The thermal relaxation (cis

trans) is generally slower in azoxybenzenes than azobenzenes due to the steric hindrance of the oxygen atom.

Application in Actuators

The nonyl side chain provides flexibility. When incorporated into liquid crystal elastomers (LCEs), the photo-induced disorder creates macroscopic contraction.

-

Protocol: Dope the 4,4'-dinonylazoxybenzene (5 wt%) into a host LC polymer matrix.

-

Actuation: Irradiate with linearly polarized UV light. The material will contract along the director axis.

Safety & Toxicology (Critical)

Azoxybenzene derivatives are hazardous. They are metabolic precursors to azo dyes and amines, many of which are known carcinogens.

-

Hazard Class: Carcinogen (Category 1B), Acute Toxicity (Oral/Inhalation).

-

Handling:

-

Double Gloving: Nitrile gloves are required.

-

Waste: Segregate as hazardous organic waste (halogen-free). Do not dispose of down the drain.

-

Decontamination: Glassware should be rinsed with acetone, then soaked in a base bath (KOH/Isopropanol) to degrade residual organics.

-

References

-

Synthesis of Azoxybenzenes via Oxidation

-

Phase Behavior of Homologous Series

- Gray, G. W. (1962). "Molecular Structure and the Properties of Liquid Crystals." Academic Press. (Foundational text on alkyl/alkoxy chain length effects).

-

Photo-isomerization of Azoxy LCs

- List, J., et al. (2012). "Trans–cis isomerization of an azoxybenzene liquid crystal." Liquid Crystals.

-

Safety Data Sheet (Azoxybenzene Core)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Self-Assembly and Photoresponsive Behavior of Liquid Crystals Based on Azobenzene [mdpi.com]

An In-Depth Technical Guide to the Physical Constants of 4,4'-Dinonyloxyazoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dinonyloxyazoxybenzene is a thermotropic liquid crystal, a class of materials that exhibit phases of matter intermediate between conventional liquids and solid crystals. Its molecular structure, characterized by a rigid azoxybenzene core and flexible nonyloxy side chains, gives rise to a rich polymorphism, including nematic and smectic phases. Understanding the physical constants of this material is paramount for its application in various fields, from display technologies to advanced materials science and as a potential component in drug delivery systems. This guide provides a comprehensive overview of the key physical constants of this compound, the experimental methodologies used to determine them, and the underlying scientific principles.

Molecular Structure and Properties

The fundamental properties of this compound are dictated by its molecular architecture. The elongated, rod-like shape of the molecule is a prerequisite for the formation of liquid crystalline phases.

| Property | Value | Source |

| Synonym | p,p'-Dinonyloxyazoxybenzol | |

| Chemical Formula | C₃₀H₄₆N₂O₃ | |

| Molecular Weight | 482.71 g/mol | |

| Boiling Point | 596.4 °C at 760 mmHg | |

| Density | 1 g/cm³ | |

| Flash Point | 314.5 °C | |

| Refractive Index | 1.517 |

Phase Transitions and Thermodynamic Properties

The transitions between the crystalline, smectic, nematic, and isotropic liquid phases are fundamental characteristics of a liquid crystal. These transitions are typically studied using Differential Scanning Calorimetry (DSC) and Polarizing Optical Microscopy (POM).

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.[1]

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan.

-

Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points and enthalpies. An inert atmosphere (e.g., nitrogen) is maintained to prevent oxidation.

-

Thermal Program: The sample is subjected to a controlled temperature program, typically involving heating and cooling cycles at a constant rate (e.g., 5-10 °C/min).

-

Data Analysis: The resulting thermogram plots heat flow against temperature. Phase transitions appear as peaks (endothermic for melting and clearing, exothermic for crystallization). The peak temperature provides the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.

Caption: Workflow for determining phase transitions using DSC.

Phase Transition Data

| Transition | Temperature (°C) | Enthalpy (kJ/mol) |

| Crystal → Smectic C | TCSC | ΔHCSC |

| Smectic C → Smectic A | TSCSA | ΔHSCSA |

| Smectic A → Nematic | TSAN | ΔHSAN |

| Nematic → Isotropic | TNI | ΔHNI |

| Note: The table presents expected transitions. Specific values for this compound require experimental determination. |

Optical Properties

Liquid crystals are optically anisotropic, meaning their refractive index depends on the polarization of light relative to the director (the average direction of the long molecular axis). This property, known as birefringence (Δn), is a key parameter for optical applications.

Experimental Protocol: Birefringence Measurement

Birefringence is typically measured using an Abbé refractometer modified with a polarizer, or by analyzing the transmission of polarized light through a liquid crystal cell of known thickness.

-

Cell Preparation: A thin, uniform cell (e.g., 5-20 µm) is constructed from two parallel glass plates. The inner surfaces are treated with an alignment layer (e.g., rubbed polyimide) to induce a specific orientation of the liquid crystal molecules.

-

Sample Filling: The liquid crystal is introduced into the cell in its isotropic phase via capillary action.

-

Temperature Control: The cell is placed in a temperature-controlled stage.

-

Measurement:

-

Ordinary Refractive Index (no): A polarizer is used to align the light polarization perpendicular to the director.

-

Extraordinary Refractive Index (ne): The polarizer is rotated to align the light polarization parallel to the director.

-

-

Calculation: Birefringence is calculated as Δn = ne - no.

Caption: Experimental workflow for birefringence measurement.

Expected Birefringence

For calamitic (rod-like) liquid crystals such as this compound, the extraordinary refractive index (ne) is typically greater than the ordinary refractive index (no), resulting in a positive birefringence. The magnitude of Δn is dependent on temperature, generally decreasing as the temperature approaches the clearing point due to a decrease in the orientational order.

Dielectric Properties

The dielectric anisotropy (Δε) of a liquid crystal is the difference between the dielectric permittivity parallel (ε||) and perpendicular (ε⊥) to the director. This property is crucial for devices that use electric fields to reorient the liquid crystal molecules.

Experimental Protocol: Dielectric Spectroscopy

Dielectric spectroscopy measures the dielectric properties of a material as a function of frequency.[2]

-

Cell Preparation: A parallel-plate capacitor cell with a known geometry is used. The electrodes are coated with an alignment layer.

-

Sample Filling: The liquid crystal is introduced into the cell.

-

Alignment: A strong magnetic or electric field is used to align the director either parallel or perpendicular to the probing electric field.

-

Measurement: An impedance analyzer is used to measure the capacitance of the cell over a range of frequencies.

-

Calculation: The dielectric permittivity is calculated from the capacitance and the cell geometry. The dielectric anisotropy is then determined as Δε = ε|| - ε⊥.

Expected Dielectric Anisotropy

The sign and magnitude of the dielectric anisotropy depend on the molecular dipole moment. For many azoxybenzene derivatives, the dielectric anisotropy is negative at low frequencies.[3] The frequency dependence of the dielectric permittivity can reveal information about molecular relaxation processes.

Elastic Constants

The elastic constants describe the restoring torques that oppose distortions of the director from its equilibrium orientation. For a nematic liquid crystal, there are three principal elastic constants: splay (K₁₁), twist (K₂₂), and bend (K₃₃).

Experimental Determination of Elastic Constants

The elastic constants are typically determined by observing the response of the liquid crystal to an external electric or magnetic field, a phenomenon known as the Fréedericksz transition. By measuring the critical field required to induce a distortion, the elastic constants can be calculated.

A study on the p,p'-di-n-alkoxyazoxybenzenes series has shown that both K₁₁ and K₃₃ increase with increasing alkyl chain length.[4]

| Elastic Constant | Description | Expected Trend with Increasing Chain Length |

| K₁₁ (Splay) | Distortion where molecules splay outwards. | Increase |

| K₂₂ (Twist) | Distortion where molecules twist relative to each other. | Varies |

| K₃₃ (Bend) | Distortion where molecules bend. | Increase |

References

-

PureSynth. (n.d.). 44-Dinonyloxyazoxybenzene. Retrieved from [Link]

- de Jeu, W. H., & Claassen, W. A. P. (1977). The elastic constants of nematic liquid crystalline terminally substituted azoxybenzenes. The Journal of Chemical Physics, 67(8), 3705–3712.

- Syrbu, A. V., & Adomenas, P. V. (2021). Dielectric properties of the system: 4-n-pentyloxybenzoic acid– N-(4-n-butyloxybenzylidene)-4᾽-methylaniline. Fine Chemical Technologies, 16(3), 224-231.

-

Clipper Controls. (n.d.). Dielectric Constant Values for Common Materials. Retrieved from [Link]

-

Wikipedia. (2023). Dielectric spectroscopy. Retrieved from [Link]

- MDPI. (2022). Evaluation of Different Thermoanalytical Methods for the Analysis of the Stability of Naproxen-Loaded Amorphous Solid Dispersions. Molecules, 27(22), 8008.

- Beens, W. W., & de Jeu, W. H. (1983). Flow-measurements of the viscosity coefficients of two nematic liquid crystalline azoxybenzenes. Journal de Physique, 44(2), 129-136.

Sources

Methodological & Application

Application Note: Achieving Uniform Planar Alignment of 4,4'-dinonyloxyazoxybenzene on Polyimide Substrates

Introduction

The precise alignment of liquid crystals (LCs) on substrate surfaces is a cornerstone of liquid crystal display (LCD) technology and is pivotal in the development of advanced optical and photonic devices.[1][2] The orientation of LC molecules dictates the electro-optical properties of the device; therefore, achieving a uniform and stable alignment is of paramount importance.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodology to achieve uniform planar alignment of the nematic liquid crystal 4,4'-dinonyloxyazoxybenzene on polyimide-coated substrates.

This compound is a thermotropic liquid crystal exhibiting a nematic phase, making it a valuable material for fundamental studies and potential applications in optical switching and sensor development.[3] Polyimides are widely employed as alignment layers in the LCD industry due to their excellent thermal stability, mechanical robustness, and the ability to induce uniform LC alignment upon mechanical rubbing.[1][4][5] The rubbing process creates microscopic grooves and induces an anisotropic orientation of the polyimide chains, which in turn directs the alignment of the liquid crystal molecules at the interface.

This document will detail the underlying principles, provide a step-by-step experimental protocol, and discuss the critical parameters that influence the quality of alignment.

Materials and Equipment

Materials

| Material | Supplier | Grade/Purity |

| This compound | PureSynth | >98% |

| Polyimide (e.g., SE-2170) | Nissan Chemical | Solution in NMP/BCS |

| Indium Tin Oxide (ITO) coated glass substrates | Various | Sheet resistivity 10-20 Ω/sq |

| N-Methyl-2-pyrrolidone (NMP) | Sigma-Aldrich | Anhydrous, 99.5% |

| Isopropanol (IPA) | Sigma-Aldrich | ACS reagent, ≥99.5% |

| Deionized (DI) water | Millipore | Resistivity >18 MΩ·cm |

| Velvet cloth | - | Lint-free |

Equipment

| Equipment | Purpose |

| Spin coater | Thin film deposition of polyimide |

| Hot plate | Soft and hard baking of polyimide |

| Rubbing machine | Mechanical rubbing of polyimide films |

| Polarizing Optical Microscope (POM) | Characterization of LC alignment |

| Atomic Force Microscope (AFM) | Surface morphology analysis of rubbed PI |

| UV-Ozone cleaner | Substrate cleaning |

| Cleanroom environment | Minimize particulate contamination |

Experimental Protocol

The process of aligning this compound on polyimide substrates can be broken down into four key stages: substrate preparation, polyimide coating and curing, mechanical rubbing, and liquid crystal cell assembly and filling.

Substrate Preparation

The cleanliness of the substrate is critical for achieving a defect-free alignment layer. Any contaminants can disrupt the uniformity of the polyimide film and subsequently the liquid crystal alignment.

Protocol:

-

Initial Cleaning: Immerse the ITO-coated glass substrates in a beaker containing a solution of deionized water and a laboratory detergent. Ultrasonicate for 15 minutes.

-

Rinsing: Thoroughly rinse the substrates with deionized water to remove any detergent residue.

-

Solvent Cleaning: Sequentially ultrasonicate the substrates in acetone and then isopropanol for 15 minutes each to remove organic residues.

-

Drying: Dry the substrates using a stream of filtered nitrogen gas.

-

UV-Ozone Treatment: Place the cleaned substrates in a UV-Ozone cleaner for 10-15 minutes. This step removes residual organic contaminants and enhances the surface energy, promoting better adhesion of the polyimide layer.

Polyimide Coating and Curing

A uniform polyimide layer is essential for consistent alignment. Spin coating is the preferred method for depositing a thin, even film.

Protocol:

-

Polyimide Solution Preparation: If necessary, dilute the polyimide solution with a recommended solvent (e.g., NMP) to achieve the desired film thickness. A common concentration is in the range of 3-6 wt%.

-

Spin Coating:

-

Place a cleaned substrate on the spin coater chuck.

-

Dispense a small amount of the polyimide solution onto the center of the substrate.

-

Spin coat at a speed of 3000-4000 rpm for 30-60 seconds. The final thickness will depend on the solution viscosity and spin speed. A typical thickness for an alignment layer is 50-100 nm.

-

-

Soft Bake: Transfer the coated substrate to a hotplate and bake at 80-100 °C for 10-15 minutes. This step removes the bulk of the solvent.

-

Hard Bake (Imidization): Place the substrate in an oven and cure the polyimide film according to the manufacturer's instructions. A typical curing process involves ramping the temperature to 180-200 °C and holding for 60 minutes.[6] This step induces the imidization of the polyamic acid, resulting in a robust polyimide film.

Mechanical Rubbing

The rubbing process is the most critical step in creating the surface anisotropy required for planar liquid crystal alignment.[1]

Protocol:

-

Mounting: Securely mount the polyimide-coated substrate onto the stage of the rubbing machine.

-

Rubbing Process:

-

Use a rubbing machine equipped with a velvet-wrapped roller.

-

Set the desired rubbing parameters: pile impression, roller speed, and stage speed. The rubbing strength determines the anchoring energy and pretilt angle of the liquid crystal molecules.[5][6] A deeper pile impression and higher roller speed generally lead to stronger rubbing.

-

Perform a single pass of the rubbing roller across the polyimide surface. The direction of rubbing will define the alignment axis for the liquid crystal.

-

Causality of Rubbing: The mechanical rubbing process creates microscopic, parallel grooves on the polyimide surface. Furthermore, the shear force exerted by the rubbing cloth stretches and reorients the polyimide chains along the rubbing direction. The liquid crystal molecules then align parallel to these grooves and oriented polymer chains to minimize their elastic energy.

Liquid Crystal Cell Assembly and Filling

A liquid crystal cell is constructed to house the this compound and observe its alignment.

Protocol:

-

Cell Assembly:

-

Take two rubbed polyimide substrates.

-

Place spacers (e.g., Mylar film or silica spheres of a desired thickness, typically 5-10 µm) on one of the substrates.

-

Assemble the second substrate on top of the first, with the rubbing directions either parallel (for a homogeneous cell) or anti-parallel.

-

Secure the cell using clamps or a UV-curable adhesive at the edges, leaving a small opening for filling.

-

-

Liquid Crystal Filling:

-

Heat the this compound to its isotropic phase (above its clearing point). The exact temperature should be determined by differential scanning calorimetry (DSC), but for similar compounds, this is typically in the range of 100-130°C.

-

Place a drop of the isotropic liquid crystal at the opening of the cell.

-

Allow the liquid crystal to fill the cell via capillary action. To facilitate this, the cell can be placed in a vacuum chamber, which is then evacuated and vented to atmospheric pressure.

-

-

Annealing:

-

Slowly cool the filled cell from the isotropic phase to the nematic phase, and then to room temperature. A controlled cooling rate (e.g., 0.1-0.5 °C/min) is crucial to allow the liquid crystal molecules to orient uniformly along the rubbing direction and to minimize the formation of defects.

-

Characterization of Alignment

The quality of the liquid crystal alignment should be assessed to validate the protocol.

Polarizing Optical Microscopy (POM)

POM is the primary technique for evaluating the uniformity of liquid crystal alignment.[3][7]

Procedure:

-

Place the liquid crystal cell on the rotating stage of a polarizing microscope.

-

Cross the polarizer and analyzer.

-

Observe the cell as the stage is rotated.

Expected Observations:

-

Uniform Alignment: A uniformly aligned planar cell will exhibit a uniform color (birefringence color) when the rubbing direction is at a 45° angle to the polarizer and analyzer axes.[7] When the rubbing direction is parallel to either the polarizer or the analyzer, the view should be dark (extinction).

-

Defects: Misaligned regions, disclination lines, or point defects will appear as bright or dark features that disrupt the uniform texture.

Atomic Force Microscopy (AFM)

AFM can be used to visualize the surface topography of the rubbed polyimide film and confirm the presence of micro-grooves.[1][8]

Procedure:

-

Mount a rubbed polyimide substrate on the AFM stage.

-

Scan the surface in tapping mode.

Expected Observations:

-

AFM images will reveal parallel nanometric grooves created by the rubbing process.[1] The orientation of these grooves should correspond to the rubbing direction.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Non-uniform alignment (patchy appearance) | Substrate contamination, non-uniform polyimide coating, insufficient rubbing. | Re-clean substrates, optimize spin coating parameters, increase rubbing strength. |

| High density of defects | Rapid cooling, impurities in the liquid crystal. | Slow down the annealing process, ensure high purity of the liquid crystal. |

| Poor adhesion of polyimide | Inadequate substrate cleaning, incorrect curing temperature. | Use UV-Ozone cleaning, verify the polyimide curing profile. |

Visualization of the Workflow

Figure 2: Mechanism of liquid crystal alignment on a rubbed polyimide surface.

References

- Preparation, characterization, and photo-induced liquid crystal alignment of polyimide and poly(vinyl cinnamate) blend alignment laỳer - KAIST (Korea Advanced Institute of Science and Technology).

- New Strategy for Inducing Surface Anisotropy in Polyimide Films for Nematics Orientation in Display Applications - PubMed Central.

- Controlling pre-tilt angles of liquid crystal using mixed polyimide alignment layer.

- Surface Aligned Liquid Crystals on Micropatterned Polyimide Relief Structures - White Rose eTheses Online.

- (PDF) Pretilt Angle of Liquid Crystals and Liquid-Crystal Alignment on Microgrooved Polyimide Surfaces Fabricated by Soft Embossing Method - ResearchGate.

- Surface Aligned Liquid Crystals on Micropatterned Polyimide Relief Structures.

- Ellipsometric Characterization of Rubbed Polyimide Alignment Layer in Relation with Distribution of Liquid Crystal Molecules in.

- 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy - Chemistry LibreTexts.

- 44-Dinonyloxyazoxybenzene - PureSynth.

- Rubbing Technology for LCD Manufacturing.

- Photo-Induced Vertical Alignment of Liquid Crystals via In Situ Polymerization Initiated by Polyimide Containing Benzophenone - MDPI.

- Correlation between surface free energy and anchoring energy of 6CHBT on polyimide surface - ResearchGate.

- Polarization Microscope Pictures of Liquid Crystals.

- Liquid crystal alignment trend under a polarizing microscope following... - ResearchGate.

- OPTICAL METHODS IN RHEOLOGY: POLARIZED LIGHT IMAGING.

- Atomic force microscopic study of rubbed polyimide films - AIP Publishing.

Sources

- 1. New Strategy for Inducing Surface Anisotropy in Polyimide Films for Nematics Orientation in Display Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 5. oak.go.kr [oak.go.kr]

- 6. OPG [opg.optica.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.aip.org [pubs.aip.org]

Solvent solubility of 4,4'-dinonyloxyazoxybenzene in toluene

Application Note: Solvent Solubility and Processing Protocols for 4,4'-Dinonyloxyazoxybenzene in Toluene

Executive Summary

This compound (CAS: 25729-13-9) is a prominent mesogenic compound utilized in the fabrication of liquid crystal displays (LCDs), photonics, and organic electronic devices.[1] Its molecular architecture—comprising a rigid azoxybenzene core flanked by flexible nonyl (C9) alkyl chains—imparts distinct thermotropic liquid crystalline phases, typically exhibiting Smectic and Nematic transitions.[1][2]

This guide addresses the critical parameter of solubility in toluene , a preferred solvent for solution-processing techniques such as spin-coating and drop-casting.[1] Toluene is selected for its aromatic compatibility with the mesogen core and its favorable evaporation rate, which facilitates uniform film formation without phase-separation artifacts.[1]

Key Takeaways:

-

Solubility Profile: High solubility in toluene due to favorable dispersive (

) interactions between the solvent and the dialkoxy-azoxy structure.[1] -

Processing Window: Optimal solution stability is observed at concentrations between 1.0% and 5.0% (w/v) for thin-film applications.[1]

-

Critical Control: Temperature control is vital; while soluble at room temperature, cooling saturated solutions can induce premature crystallization or gelation (mesophase formation).[1]

Physicochemical Framework

To understand the solubility behavior, we must analyze the solute-solvent interaction parameters.[1]

-

Solute (this compound):

-

Solvent (Toluene):

Mechanism of Dissolution:

The dissolution is driven by the matching of dispersive forces (

Protocol A: High-Precision Gravimetric Solubility Determination

Objective: To determine the thermodynamic saturation limit (

Reagents & Equipment:

-

This compound (>98% purity).[1]

-

Anhydrous Toluene (HPLC Grade).[1]

-

Temperature-controlled shaker or water bath.[1]

-

0.22

m PTFE Syringe Filters (Toluene compatible).[1] -

Analytical Balance (0.01 mg precision).[1]

Workflow Diagram:

Step-by-Step Procedure:

-

Preparation: Add an excess amount of this compound (approx. 200 mg) to a glass vial containing 2.0 mL of toluene. The solid should not fully dissolve.[1]

-

Equilibration: Seal the vial and agitate in a temperature-controlled shaker at 25°C

0.1°C for 24 hours. This ensures thermodynamic equilibrium.[1] -

Sampling: Stop agitation and allow the undissolved solid to settle for 1 hour.

-

Filtration: Using a pre-warmed syringe (to prevent precipitation in the needle), withdraw the supernatant and filter it through a 0.22

m PTFE filter into a pre-weighed weighing dish ( -

Quantification:

-

Calculation:

Protocol B: Solution Preparation for Device Fabrication

Objective: To prepare a defect-free, particle-free solution suitable for spin-coating liquid crystal films.

Target Concentration: Typically 20 mg/mL (approx. 2 wt%) for films of ~100 nm thickness.[1]

Critical Considerations:

-

Aggregation: Long-chain azoxybenzenes can form dimers or micelle-like aggregates in non-polar solvents at high concentrations.[1]

-

Filtering: Nylon filters should be avoided as they may swell in toluene; PTFE or PVDF is mandatory.[1]

Processing Logic:

Procedure:

-

Weighing: Weigh 200 mg of this compound into a clean amber glass vial (amber protects from potential UV-induced cis-trans isomerization).

-

Solvation: Add 10.0 mL of HPLC-grade toluene.

-

Thermal Assist: Place the vial on a magnetic stir plate set to 40°C (mild heating). Stir at 300 rpm for 30 minutes.

-

Note: Heating helps break intermolecular

stacking, ensuring monomeric dispersion.[1]

-

-

Visual Inspection: Allow the solution to cool to room temperature (22-25°C). The solution should remain optically clear and yellow/orange.[1]

-

Fail State: If the solution turns cloudy or "milky," the concentration exceeds the solubility limit at RT.[1] Dilute by adding 2-5 mL of toluene and repeat.

-

-

Filtration: Filter the solution through a 0.45

m PTFE filter directly into the coating reservoir. -

Storage: Use immediately. If storage is required, keep in the dark to prevent photo-isomerization of the azo/azoxy group.[1]

Data Reference & Solubility Trends

While specific experimental values depend on the exact purity and polymorph, the following table summarizes expected solubility behaviors for dialkoxyazoxybenzenes in toluene based on homologue trends (e.g., PAA, heptyloxy derivatives).

| Parameter | Value / Observation | Notes |

| Compound | This compound | C9 homologue |

| Solvent | Toluene | Aromatic, Non-polar |

| Est.[1][4][5] Saturation Limit (25°C) | ~80 - 120 mg/mL | Inferred from similar mesogens [1, 2] |

| Processing Conc. | 10 - 30 mg/mL | Recommended for spin coating |

| Clearing Point | ~120°C - 130°C | Isotropic transition temperature [3] |

| Visual Appearance | Yellow/Orange Solution | Characteristic of azoxy chromophore |

Troubleshooting & Safety

-

Phase Separation: If the film dries "cloudy" (scattering light), the solvent evaporation rate was likely too slow, allowing the material to crystallize into large domains rather than a smooth nematic glass.[1]

-

Fix: Increase spin speed or anneal the film above the clearing point (~130°C) post-casting, then cool rapidly.[1]

-

-

Photo-Stability: Azoxybenzenes are sensitive to UV light.[1] Always handle solutions in amber vials or under yellow light to ensure consistent solubility and phase transition temperatures.[1]

-

Toxicity: Toluene is a neurotoxin and skin irritant.[1] All dissolution steps must be performed in a certified chemical fume hood.[1]

References

-

PubChem. (2025).[1] 4,4'-Di-n-octyloxyazoxybenzene (Homologue Reference). National Library of Medicine.[1] Retrieved from [Link][1]

-

Trzaska, J. (2009).[1][6] Liquid-crystalline properties of 4-alkyl-, 4-alkyloxy and 4-halogene-4′-hydroxyazobenzene alkyloates. Opto-Electronics Review, 17(2). (Contextual reference for phase behavior of long-chain azo derivatives).

Sources

Application Notes and Protocols for the Deposition of Dinonyloxyazoxybenzene Thin Films via Spin Coating

Introduction: The Promise of Dinonyloxyazoxybenzene Films

Dinonyloxyazoxybenzene is a liquid crystalline organic small molecule with significant potential in the development of advanced materials and devices. Its unique molecular structure, featuring a rigid azoxybenzene core and flexible nonyloxy side chains, gives rise to mesophases that are highly sensitive to external stimuli such as temperature and electric fields. This property makes it a compelling candidate for applications in optical sensors, tunable liquid crystal displays, and other optoelectronic devices.

The precise fabrication of thin films of dinonyloxyazoxybenzene with controlled thickness, morphology, and molecular orientation is paramount to harnessing its full potential. Spin coating has emerged as a versatile and cost-effective technique for producing high-quality thin films of organic materials. This application note provides a comprehensive guide to the spin coating of dinonyloxyazoxybenzene, offering detailed protocols and a discussion of the critical parameters that govern film formation and quality. As direct experimental data for this specific compound is not widely published, this guide synthesizes information from general principles of spin coating, the known properties of azoxybenzene-based liquid crystals, and data from closely related materials to provide a robust starting point for researchers and drug development professionals.

Core Principles: The Science Behind Spin Coating Dinonyloxyazoxybenzene

Spin coating is a process that involves depositing a solution of the material onto a spinning substrate. The centrifugal force causes the solution to spread evenly across the substrate, while the solvent evaporates, leaving behind a thin film. The final thickness and quality of the film are determined by a complex interplay of several parameters:

-

Solution Properties: The concentration of dinonyloxyazoxybenzene in the chosen solvent directly influences the film thickness. A higher concentration generally results in a thicker film. The viscosity of the solution also plays a crucial role; higher viscosity solutions lead to thicker films. The choice of solvent is critical and depends on the solubility of the material and the solvent's evaporation rate.

-

Spin Speed and Acceleration: The rotational speed of the substrate is inversely proportional to the square root of the film thickness – higher spin speeds result in thinner films. The acceleration rate to the final spin speed can also affect the uniformity of the film, with a more gradual acceleration often leading to more uniform films.

-

Spin Time: The duration of the spinning process primarily affects the solvent evaporation. A longer spin time ensures complete solvent removal, which is crucial for a stable film.

-

Substrate Surface Energy: As a liquid crystal, the orientation of dinonyloxyazoxybenzene molecules on the substrate surface is highly dependent on the surface energy of the substrate. Proper substrate cleaning and surface treatments are essential to achieve the desired molecular alignment (e.g., planar or homeotropic).

-

Post-Deposition Annealing: Thermal annealing after spin coating is a critical step to induce the formation of the desired liquid crystalline phases and to improve the molecular ordering within the film. The annealing temperature and duration must be carefully controlled based on the phase transition temperatures of the material.

Experimental Protocols

Materials and Equipment

-

Material: 4,4'-Dinonyloxyazoxybenzene

-

Solvents (High Purity): Toluene, Chloroform, Tetrahydrofuran (THF), Anisole

-

Substrates: Glass slides, silicon wafers, or indium tin oxide (ITO) coated glass.

-

Equipment: Spin coater, hot plate, ultrasonic bath, nitrogen or argon gas source, optical microscope with polarizers, atomic force microscope (AFM), UV-Vis spectrophotometer.

Solution Preparation

The solubility of this compound is reported to be high in common organic solvents. For initial experiments, it is recommended to prepare solutions in a range of concentrations to determine the optimal conditions for the desired film thickness.

Table 1: Recommended Starting Concentrations for Dinonyloxyazoxybenzene Solutions

| Solvent | Concentration Range (mg/mL) | Notes |

| Toluene | 5 - 20 | Good balance of solubility and evaporation rate. |

| Chloroform | 5 - 20 | Higher vapor pressure, faster evaporation. |

| THF | 5 - 20 | Good solvent, but can be hygroscopic. |

| Anisole | 10 - 30 | Lower vapor pressure, slower drying, may lead to more ordered films. |

Protocol:

-

Weigh the desired amount of this compound and dissolve it in the chosen solvent in a clean vial.

-

Gently heat the solution (e.g., to 40-50 °C) and sonicate for 10-15 minutes to ensure complete dissolution.

-

Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.

Substrate Preparation

The choice of substrate and its surface preparation are critical for controlling the alignment of the liquid crystal molecules.

For Planar Alignment (Molecules parallel to the substrate):

-

Clean the substrates by sonicating sequentially in a series of solvents: deionized water with detergent, deionized water, acetone, and finally isopropanol (15 minutes each).

-

Dry the substrates with a stream of nitrogen or argon gas.

-

Treat the substrates with UV-ozone for 10-15 minutes to remove any remaining organic residues and create a high-energy surface.

-

Optionally, for stronger planar anchoring, a thin layer of a polyimide (e.g., PI-2555) can be spin-coated onto the substrate, followed by baking and rubbing.

For Homeotropic Alignment (Molecules perpendicular to the substrate):

-

Follow the cleaning procedure as for planar alignment (steps 1 and 2).

-

Treat the substrates with a silanizing agent that promotes homeotropic alignment. A common method is to immerse the cleaned substrates in a dilute solution (e.g., 1% v/v) of octadecyltrichlorosilane (OTS) in a non-polar solvent like hexane for 30 minutes.

-

Rinse the substrates with the pure solvent and cure them on a hotplate at 120 °C for 10 minutes.

Spin Coating Parameters

The following table provides a starting point for spin coating parameters. These should be optimized to achieve the desired film thickness and uniformity.

Table 2: Recommended Starting Spin Coating Parameters

| Parameter | Range | Effect on Film Thickness |

| Spin Speed | 1000 - 4000 RPM | Higher speed = Thinner film |

| Acceleration | 500 - 1000 RPM/s | Slower acceleration can improve uniformity |

| Spin Time | 30 - 60 seconds | Longer time ensures complete solvent evaporation |

| Solution Volume | 50 - 100 µL for a 1x1 cm² substrate | Adjust based on substrate size to ensure full coverage |

Workflow Diagram for Spin Coating Process

Caption: General workflow for depositing dinonyloxyazoxybenzene films.

Thermal Annealing

Recommended Annealing Protocol:

-

Place the spin-coated substrate on a pre-heated hotplate in an inert atmosphere (e.g., nitrogen or argon glovebox) to prevent oxidation.

-

Heat the sample to a temperature just above its clearing point (isotropic phase), which is likely to be in the range of 100-140°C, and hold for 5-10 minutes to erase any structural defects from the spin coating process.

-

Slowly cool the sample (e.g., 1-2 °C/min) to the desired liquid crystalline phase temperature (e.g., 80-100 °C) and hold for 30-60 minutes to allow for the formation of large, well-ordered domains.

-

Finally, cool the sample down to room temperature.

Parameter Relationship Diagram

Caption: Interplay of key parameters in dinonyloxyazoxybenzene film fabrication.

Characterization and Troubleshooting

-

Film Thickness: Can be measured using ellipsometry or by creating a scratch in the film and measuring the step height with a profilometer or AFM.

-

Film Morphology and Roughness: Should be characterized using Atomic Force Microscopy (AFM). Uniform films should have low root-mean-square (RMS) roughness.

-

Molecular Alignment: Can be qualitatively assessed using polarized optical microscopy. Uniformly aligned films will show uniform birefringence colors, while unaligned or poorly aligned films will appear patchy or show "schlieren" textures.

-

Common Issues and Solutions:

-

Incomplete Coverage: Increase solution volume or use a more spreading solvent.

-

"Comet-tail" Defects: Filter the solution carefully to remove particulates.

-

Film Dewetting: Ensure the substrate is scrupulously clean and consider a surface treatment to improve wetting.

-

Poor Liquid Crystal Alignment: Optimize the substrate preparation and annealing process.

-

Conclusion

The successful fabrication of high-quality dinonyloxyazoxybenzene thin films via spin coating is an achievable goal for researchers in materials science and drug development. By carefully controlling the solution properties, spin coating parameters, substrate preparation, and post-deposition annealing, it is possible to produce films with tailored thickness, morphology, and molecular orientation. The protocols and guidelines presented in this application note provide a solid foundation for developing and optimizing the deposition process for this promising liquid crystalline material.

References

- De Gennes, P. G., & Prost, J. (1993). The Physics of Liquid Crystals. Oxford University Press.

- Collings, P. J., & Hird, M. (1997). Introduction to Liquid Crystals: Chemistry and Physics. Taylor & Francis.

- Trzaska, J. (2009). Liquid-crystalline properties of 4-alkyl-, 4-alkyloxy and 4-halogene-4′-hydroxyazobenzene alkyloates. Opto-Electronics Review, 17(2), 128-134.

- Creagh, L. T., & Kmetz, A. R. (1973). Mechanism of Surface Alignment in Nematic Liquid Crystals. Molecular Crystals and Liquid Crystals, 24(1), 59-73.

- Mada, H. (1981). Surface stress anisotropy of treated glass and liquid crystal alignment. Journal of Applied Physics, 52(8), 5025-5028.

Troubleshooting & Optimization